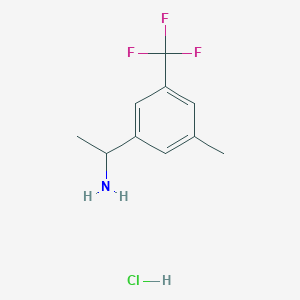

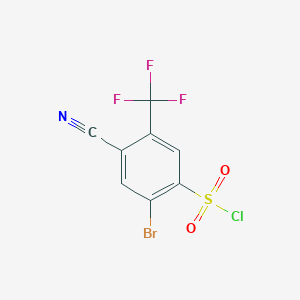

![molecular formula C38H40N4O4S B1460607 7-{4-[(7-{4-[4-(1-Benzotiofen-4-il)piperazin-1-il]butoxi}quinolin-2-il)oxi]butoxi}-1,2-dihidroquinolin-2-ona CAS No. 2116542-21-1](/img/structure/B1460607.png)

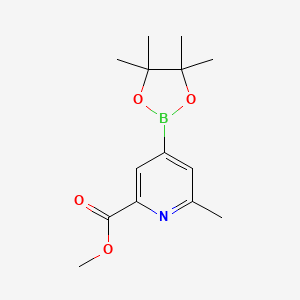

7-{4-[(7-{4-[4-(1-Benzotiofen-4-il)piperazin-1-il]butoxi}quinolin-2-il)oxi]butoxi}-1,2-dihidroquinolin-2-ona

Descripción general

Descripción

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is a useful research compound. Its molecular formula is C38H40N4O4S and its molecular weight is 648.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de la Esquizofrenia

Brexpiprazol se utiliza principalmente en el tratamiento de la esquizofrenia. Actúa como un modulador de la actividad de la serotonina-dopamina (SDAM), dirigiéndose selectivamente a los sistemas de neurotransmisores implicados en la esquizofrenia. Este fármaco antipsicótico atípico ha sido aprobado por la FDA de Estados Unidos y se comercializa bajo la marca REXULTI® .

Tratamiento Adyuvante para la Depresión

Además de la esquizofrenia, Brexpiprazol sirve como un tratamiento adyuvante para el trastorno depresivo mayor (TDM). Se prescribe junto con otros antidepresivos para mejorar los efectos terapéuticos, especialmente en pacientes que no han respondido adecuadamente a los tratamientos estándar .

Modulación de los Receptores de Serotonina y Dopamina

Brexpiprazol exhibe una alta afinidad por los receptores de serotonina (5-HT) y dopamina (D2). Su acción como agonista parcial en los receptores D2 y antagonista en los receptores 5-HT contribuye a sus efectos terapéuticos en los trastornos del estado de ánimo y psicóticos .

Investigación Neurofarmacológica

El perfil único de receptores del compuesto lo convierte en una herramienta valiosa en la investigación neurofarmacológica. Los estudios que involucran Brexpiprazol pueden ayudar a dilucidar la patofisiología de los trastornos psiquiátricos y los mecanismos subyacentes a la modulación del sistema nervioso central .

Desarrollo de Nuevos Agentes Antipsicóticos

El perfil farmacológico de Brexpiprazol sirve como plantilla para el desarrollo de nuevos agentes antipsicóticos. Su eficacia y perfil de seguridad guían a los investigadores en el diseño de compuestos con mejores resultados terapéuticos y menos efectos secundarios .

Investigación de Formas Polimórficas

Brexpiprazol y su sal de hidrocloruro pueden existir en diferentes formas polimórficas, que pueden diferir en estabilidad y propiedades físicas. La investigación de estos polimorfos puede conducir al descubrimiento de formas cristalinas más estables y reproducibles .

Optimización del Proceso en la Fabricación Farmacéutica

La síntesis de Brexpiprazol implica procesos complejos que se pueden optimizar para la producción a escala comercial. La investigación de métodos de fabricación ecológicos y rentables es crucial para que el fármaco sea más accesible .

Estudio de Interacciones Medicamentosas

Comprender cómo Brexpiprazol interactúa con otros medicamentos es esencial para el uso clínico seguro. La investigación de su farmacocinética y farmacodinamia proporciona información sobre posibles interacciones medicamentosas e informa las pautas para la polifarmacia .

Mecanismo De Acción

Target of Action

The primary targets of this compound are the serotonin, dopamine, and noradrenaline receptors . It has a high affinity for these receptors, which play crucial roles in the regulation of mood, cognition, and behavior .

Mode of Action

It also acts as an antagonist at the 5-HT2A (serotonin) and α1/2 (adrenergic) receptors , blocking the action of natural neurotransmitters .

Biochemical Pathways

By modulating the activity of these receptors, the compound influences the serotonin-dopamine system in the brain . This can lead to changes in various biochemical pathways and affect the transmission of signals in the brain, potentially alleviating symptoms of psychiatric disorders .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its mode of action, it could potentiallyregulate mood and behavior , and alleviate symptoms of psychiatric disorders .

Análisis Bioquímico

Biochemical Properties

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has a high affinity for serotonin, dopamine, and noradrenaline receptors . These interactions are primarily characterized by binding to the active sites of these receptors, modulating their activity and influencing neurotransmitter release. The compound’s interaction with these receptors suggests its potential as a therapeutic agent in treating psychiatric disorders.

Cellular Effects

The effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with serotonin receptors can lead to changes in cyclic adenosine monophosphate (cAMP) levels, affecting downstream signaling pathways . Additionally, it can alter gene expression patterns related to neurotransmitter synthesis and release, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one involves several key processes. At the molecular level, it exerts its effects by binding to specific biomolecules, such as serotonin, dopamine, and noradrenaline receptors . This binding can result in either inhibition or activation of these receptors, depending on the context. For example, the compound acts as a partial agonist at dopamine D2 receptors, modulating dopamine activity and influencing neurotransmission. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to sustained modulation of receptor activity, resulting in prolonged changes in cell signaling and gene expression.

Dosage Effects in Animal Models

The effects of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing symptoms of psychiatric disorders without significant adverse effects . At higher doses, it can induce toxic effects, including alterations in motor function and behavior. These threshold effects highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound undergoes biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites that are excreted via the renal and hepatic pathways. These metabolic processes are essential for regulating the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to reach its target receptors in the central nervous system. Once inside the cells, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular function and gene expression.

Subcellular Localization

The subcellular localization of 7-{4-[(7-{4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-yl)oxy]butoxy}-1,2-dihydroquinolin-2-one is crucial for its activity and function. The compound contains targeting signals and undergoes post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it can localize to the plasma membrane, where it interacts with membrane-bound receptors, or to the nucleus, where it influences gene expression. These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

7-[4-[7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]quinolin-2-yl]oxybutoxy]-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H40N4O4S/c43-37-14-10-28-8-12-30(26-33(28)39-37)45-23-3-4-24-46-38-15-11-29-9-13-31(27-34(29)40-38)44-22-2-1-17-41-18-20-42(21-19-41)35-6-5-7-36-32(35)16-25-47-36/h5-16,25-27H,1-4,17-24H2,(H,39,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKIZAUWWJSARG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCCOC2=CC3=C(C=C2)C=CC(=N3)OCCCCOC4=CC5=C(C=C4)C=CC(=O)N5)C6=C7C=CSC7=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

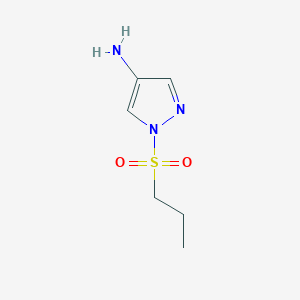

![2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1460526.png)

![(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B1460534.png)

![5-(Methoxymethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B1460543.png)